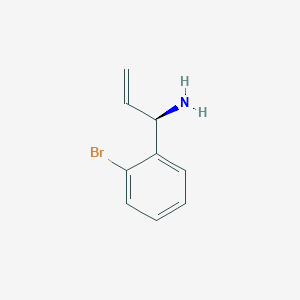![molecular formula C13H15ClO B13055806 5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL CAS No. 2088367-38-6](/img/structure/B13055806.png)
5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL is a chemical compound with a complex structure that includes a chloro group, a methyl group, and a tetrahydro-biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL typically involves multiple steps. One common method includes the reaction of a chloro-substituted benzene derivative with a methyl-substituted cyclohexanone under acidic conditions. The reaction is often carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl: This compound shares a similar core structure but differs in the substitution pattern.
1-((4’-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine: Another related compound used as an intermediate in drug synthesis.
Uniqueness
5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
2088367-38-6 |
|---|---|
Formule moléculaire |
C13H15ClO |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
4-chloro-2-(cyclohexen-1-yl)-5-methylphenol |
InChI |
InChI=1S/C13H15ClO/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h5,7-8,15H,2-4,6H2,1H3 |
Clé InChI |
YILCSQCUDRNPOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C2=CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




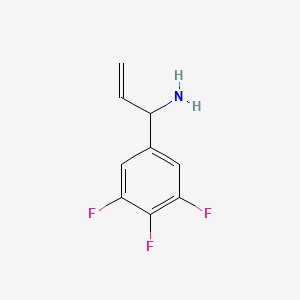
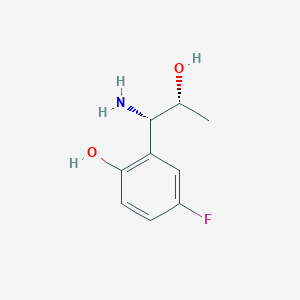
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
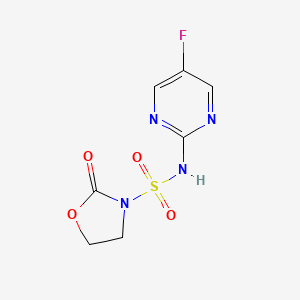
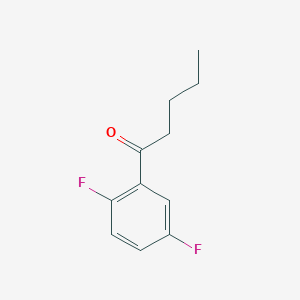

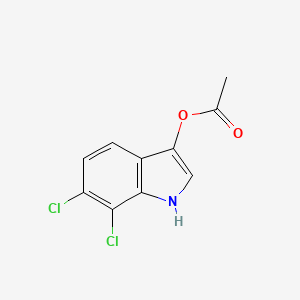
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)

